molecular formula C₂₂H₂₉FN₃O₉P B560572 Sofosbuvir impurity C CAS No. 1496552-28-3

Sofosbuvir impurity C

Cat. No.: B560572
CAS No.: 1496552-28-3
M. Wt: 529.45
InChI Key: TTZHDVOVKQGIBA-MOLXTFABSA-N
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Description

Sofosbuvir impurity C is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus RNA polymerase, thereby preventing viral replication. Impurity C is one of several impurities that can be formed during the manufacturing process and must be controlled to ensure the purity and efficacy of the final pharmaceutical product .

Mechanism of Action

Target of Action

Sofosbuvir impurity C, also known as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, primarily targets the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, this compound is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the virus .

Biochemical Pathways

The metabolic pathway of this compound involves its conversion to the corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of the uridine metabolite and the original compound were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is metabolized into its active form via intracellular metabolism . The rate of absorption of Sofosbuvir can be slowed by food, with only modest alterations in bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which disrupts the replication of the virus . This leads to a reduction in the viral load and potentially to the eradication of the HCV infection .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food, which can slow its rate of absorption . Additionally, the compound should be stored at a temperature below 30 °C to maintain its stability .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to sofosbuvir impurity C include other nucleotide analogs and impurities formed during the synthesis of antiviral medications. Examples include impurities A, B, and D, which are also byproducts of the sofosbuvir synthesis process .

Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Its presence and concentration must be carefully controlled to ensure the quality of the final pharmaceutical product . Compared to other impurities, impurity C may have distinct reactivity and stability profiles, making it a critical component in the overall quality control of sofosbuvir .

Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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